N-(3-Cyclopropyl-1-Phenyl-1h-Pyrazol-5-Yl)-2-{4-[3-Methoxy-4-(4-Methyl-1h-Imidazol-1-Yl)phenyl]-1h-1,2,3-Triazol-1-Yl}acetamide
Description
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Properties
Molecular Formula |
C27H26N8O2 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
N-(5-cyclopropyl-2-phenylpyrazol-3-yl)-2-[4-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]triazol-1-yl]acetamide |
InChI |
InChI=1S/C27H26N8O2/c1-18-14-33(17-28-18)24-11-10-20(12-25(24)37-2)23-15-34(32-30-23)16-27(36)29-26-13-22(19-8-9-19)31-35(26)21-6-4-3-5-7-21/h3-7,10-15,17,19H,8-9,16H2,1-2H3,(H,29,36) |
InChI Key |
FQGDIYVVDKJSNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CN(N=N3)CC(=O)NC4=CC(=NN4C5=CC=CC=C5)C6CC6)OC |
Origin of Product |
United States |
Biological Activity
N-(3-Cyclopropyl-1-Phenyl-1h-Pyrazol-5-Yl)-2-{4-[3-Methoxy-4-(4-Methyl-1h-Imidazol-1-Yl)phenyl]-1h-1,2,3-Triazol-1-Yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure
The compound features several notable structural elements:
- A cyclopropyl group
- A pyrazole ring
- A triazole moiety
- An imidazole derivative
These functional groups contribute to its biological activity by influencing interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazole and triazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (lung cancer) | 5.2 | Apoptosis induction |
| Compound B | MCF7 (breast cancer) | 3.8 | Cell cycle arrest |
| N-(3-Cyclopropyl...) | TBD | TBD | TBD |
In vitro studies are needed to determine the specific IC50 values for N-(3-Cyclopropyl...) against various cancer cell lines.
Antimicrobial Activity
The compound has also shown promise in antimicrobial assays. Similar triazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Escherichia coli | 4 |
| Pseudomonas aeruginosa | 8 |
The biological activity of N-(3-Cyclopropyl...) can be attributed to several mechanisms:
1. Enzyme Inhibition:
Compounds with similar structures have been reported to inhibit key enzymes involved in cancer progression and microbial survival, such as proteases and kinases.
2. Interaction with DNA:
Some pyrazole derivatives interact with DNA, leading to the disruption of replication and transcription processes.
3. Modulation of Signaling Pathways:
The compound may influence various signaling pathways, including those involved in apoptosis and cellular stress responses.
Case Studies
Several case studies have explored the biological activities of related compounds:
Case Study 1: A study on a pyrazole derivative demonstrated significant cytotoxicity against human breast cancer cells, with an IC50 value significantly lower than standard chemotherapeutics.
Case Study 2: Research on triazole compounds indicated broad-spectrum antimicrobial activity, particularly against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
